1-[(4-Bromo-2-chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine 1-[(4-Bromo-2-chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 573944-35-1
VCID: VC0481512
InChI: InChI=1S/C19H20BrClN2O3/c1-25-16-5-3-15(4-6-16)22-8-10-23(11-9-22)19(24)13-26-18-7-2-14(20)12-17(18)21/h2-7,12H,8-11,13H2,1H3
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Br)Cl
Molecular Formula: C19H20BrClN2O3
Molecular Weight: 439.7g/mol

1-[(4-Bromo-2-chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine

CAS No.: 573944-35-1

Main Products

VCID: VC0481512

Molecular Formula: C19H20BrClN2O3

Molecular Weight: 439.7g/mol

1-[(4-Bromo-2-chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine - 573944-35-1

CAS No. 573944-35-1
Product Name 1-[(4-Bromo-2-chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine
Molecular Formula C19H20BrClN2O3
Molecular Weight 439.7g/mol
IUPAC Name 2-(4-bromo-2-chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C19H20BrClN2O3/c1-25-16-5-3-15(4-6-16)22-8-10-23(11-9-22)19(24)13-26-18-7-2-14(20)12-17(18)21/h2-7,12H,8-11,13H2,1H3
Standard InChIKey SSDODGWVOJJWGC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Br)Cl
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Br)Cl
PubChem Compound 989279
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator